

Ipatasertib drug interactions with CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ipatasertib

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Ipatasertib & CYP3A4 Inhibitors: Interaction Data

The table below summarizes the quantitative effects of various CYP3A4 inhibitors on **Ipatasertib** exposure. A >2-fold increase in AUC is considered clinically significant [1].

CYP3A4 Inhibitor	Inhibitor Strength	Ipatasertib Dose	Change in Ipatasertib AUC	Change in Ipatasertib Cmax	Key Findings / Context
Itraconazole [1] [2]	Strong	100 mg single dose	↑ 5.45-fold (AUC _{0-∞})	↑2.26-fold	Half-life increased by 53%; exposure to metabolite M1 reduced by ~90% [2].
Palbociclib [3] [4]	Weak	300 mg once daily (at steady state)	↑ 68% (AUC _{0-24,ss})	↑49%	Interaction observed in a Phase Ib combination therapy study in breast cancer patients [3].

CYP3A4 Inhibitor	Inhibitor Strength	Ipatasertib Dose	Change in Ipatasertib AUC	Change in Ipatasertib Cmax	Key Findings / Context
Erythromycin / Diltiazem [1]	Moderate	400 mg once daily (predicted)	↑2 to 2.5-fold (predicted)	-	Predictions from a verified PBPK model [1].
Fluvoxamine [1]	Weak	400 mg once daily (predicted)	No change (predicted)	-	Predictions from a verified PBPK model [1].

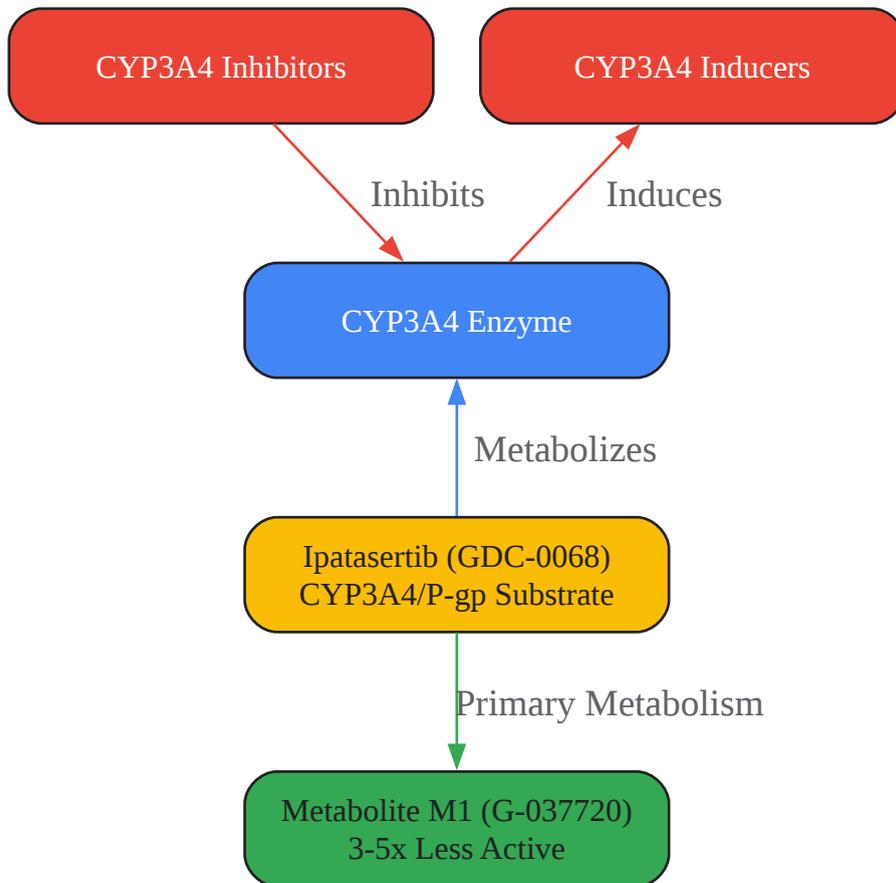
Ipatasertib & CYP3A4 Inducers: Interaction Data

Concomitant use of **Ipatasertib** with CYP3A4 inducers can lead to a substantial loss of efficacy and is not recommended.

CYP3A4 Inducer	Inducer Strength	Ipatasertib Dose	Change in Ipatasertib AUC	Key Findings / Context
Rifampicin [1]	Strong	400 mg once daily (predicted)	↓86% (predicted)	Predictions from a verified PBPK model [1].
Efavirenz [1]	Moderate	400 mg once daily (predicted)	↓74% (predicted)	Predictions from a verified PBPK model [1].
Enzalutamide [5]	Strong	Not specified	↓~50% (observed)	Cited as a reason to investigate the milder inducer Darolutamide [5].
Darolutamide [5]	Mild	400 mg once daily (at steady state)	↓8% (AUC0-24,ss)	The mild reduction was deemed not clinically meaningful [5].

Ipatasertib Metabolism and CYP3A4 Interaction Pathway

The following diagram illustrates the core metabolic and interaction pathways of **Ipatasertib**, which underlie the data in the tables above.



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Key Experimental Protocols for DDI Assessment

The quantitative data previously presented is derived from specific clinical and modeling studies. Here are the methodologies for two key approaches:

- **Clinical DDI Study Design (Itraconazole):** A dedicated Phase I DDI study was conducted in healthy subjects to evaluate the effect of a strong CYP3A4 inhibitor [2]. Participants received a single 100 mg

oral dose of **Ipatasertib** alone. Following a washout period, they received 200 mg of itraconazole oral solution once daily for 4 days, with a single 100 mg dose of **Ipatasertib** co-administered on the last day. Intensive pharmacokinetic (PK) blood sampling was performed after each **Ipatasertib** dose to calculate AUC, $C_{\sim\max\sim}$, $t_{\sim\max\sim}$, and half-life. The comparison of these PK parameters with and without itraconazole determined the magnitude of the DDI [2].

- **Physiologically Based Pharmacokinetic (PBPK) Modeling:** A PBPK model for **Ipatasertib** was developed using Simcyp software to predict untested DDIs [1]. The model incorporated **Ipatasertib's in vitro and clinical data**, including its properties as a **CYP3A4 substrate and time-dependent inhibitor**. The model was optimized and verified against clinical PK data from a dose-escalation study and the observed DDI with itraconazole. Once verified, the model simulated **Ipatasertib** exposure at the 400 mg dose when co-administered with other CYP3A4 inhibitors and inducers, providing predicted DDI magnitudes for clinical guidance [1].

Key Considerations for Researchers

- **Ipatasertib as a Perpetrator:** **Ipatasertib** is not only a victim of DDIs but can also act as a **weak to moderate time-dependent inhibitor of CYP3A4** [3] [1]. In one study, it increased the exposure of the sensitive CYP3A4 substrate midazolam by 2.22-fold [1]. This should be considered when co-administering **Ipatasertib** with other CYP3A4 substrates.
- **Dose Adjustments in Clinical Trials:** The known DDI potential has directly influenced clinical trial design. In a Phase Ib study combining **Ipatasertib** with palbociclib (a weak CYP3A4 inhibitor), a **lowered Ipatasertib dose of 300 mg** was proactively used instead of the intended 400 mg dose to mitigate the anticipated increase in exposure, resulting in a manageable safety profile [3] [4].
- **Endogenous Biomarkers:** A study evaluated **Ipatasertib's** potential to inhibit the transporters OATP1B1/1B3 using endogenous biomarkers Coproporphyrin I and III (CPI/CPIII). Results showed **no in vivo inhibition**, simplifying future DDI study interpretation [2].

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